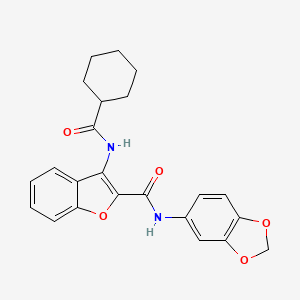

N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide

Description

N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core substituted with a cyclohexaneamido group at the 3-position and a benzodioxol-containing carboxamide moiety at the 2-position.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c26-22(14-6-2-1-3-7-14)25-20-16-8-4-5-9-17(16)30-21(20)23(27)24-15-10-11-18-19(12-15)29-13-28-18/h4-5,8-12,14H,1-3,6-7,13H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJIZZZRHWVNOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the benzo[d][1,3]dioxole and cyclohexanecarboxamido groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with various biomolecules. Its structural features suggest that it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its potential as an anti-cancer or anti-inflammatory agent might be explored through in vitro and in vivo studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications might extend to fields like electronics or materials science.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects might be mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the Benzofuran 3-Position

The 3-position of the benzofuran ring is critical for modulating physicochemical and biological properties. Key comparisons include:

Analysis :

- The 2-chloro-6-fluorobenzamido substituent in the analog enhances electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes), as seen in antimicrobial agents .

- The N,O-bidentate directing group in ’s compound enables selective C–H functionalization in catalysis, a feature absent in the target compound due to its carboxamide-benzodioxol moiety .

Heterocyclic Variations in the Core Structure

Benzofuran vs. Spirocyclic Systems

describes 3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic acid, a spirocyclic benzofuran derivative with a fused cyclohexane ring. Unlike the target compound’s linear amide-linked cyclohexane, this spiro system imposes conformational rigidity, reducing metabolic flexibility but enhancing stereochemical stability .

Benzodioxol vs. Oxadiazole Moieties

The oxadiazole-containing compound in (N-(2-aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide) replaces the benzofuran core with a 1,2,4-oxadiazole ring. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, contrasting with benzofuran’s π-π stacking propensity .

Physicochemical and Spectroscopic Properties

While spectroscopic data for the target compound are unavailable, analogs provide insights:

- IR Spectroscopy : The spiro compound in shows a broad OH stretch (3358 cm⁻¹) and a carboxylic acid C=O peak (1675 cm⁻¹), absent in the target compound due to its amide groups .

- NMR : The chloro-fluoro-benzamido analog () would exhibit distinct aromatic splitting patterns compared to the cyclohexaneamido group’s aliphatic signals .

Q & A

Q. What in silico and in vivo methods are recommended for elucidating toxicity mechanisms (e.g., hepatotoxicity)?

- Methodology :

- In silico : Use ProTox-II or Derek Nexus to predict hepatotoxicity (e.g., CYP450 inhibition). Validate with molecular docking to CYP3A4 .

- In vivo : Administer to rodent models (oral/IP routes). Monitor serum ALT/AST levels and liver histopathology post-mortem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.